Hypidone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

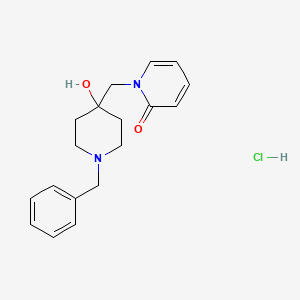

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXILSFMNCPZGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Hypidone Hydrochloride (YL-0919): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel investigational antidepressant agent demonstrating a rapid onset of action and a promising safety profile in preclinical and early clinical studies. Its complex and multifaceted mechanism of action distinguishes it from currently available antidepressants. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of this compound, with a focus on its interactions with key neurotransmitter systems and its influence on downstream signaling pathways critical for neuroplasticity and mood regulation. Quantitative data are summarized in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its core pharmacological activities.

Core Pharmacological Profile: A Multi-Target Engagement

This compound exerts its antidepressant effects through a unique combination of activities on multiple key targets within the central nervous system. It is characterized as a serotonin (B10506) reuptake inhibitor, a partial agonist of the 5-HT1A receptor, a full agonist of the 5-HT6 receptor, and an agonist of the sigma-1 receptor.[1][2][3] This multi-target engagement is believed to contribute to its rapid antidepressant effects and potential for enhanced efficacy.

Quantitative Analysis of Receptor and Transporter Interactions

The affinity and functional activity of this compound at its primary targets have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Target | Species | Ki (nM) | Reference |

| 5-HT1A Receptor | Rat | 0.19 | [1][4] |

| Serotonin Transporter (SERT) | Rat | 0.72 | [1][5] |

| Norepinephrine Transporter (NET) | Rat | 650 | [1] |

| Dopamine Transporter (DAT) | Rat | 2652 | [1] |

Table 2: Functional Activity at Serotonergic Targets

| Target | Assay | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | [3H]-5-HT uptake inhibition (rat cerebral cortical synaptosomes) | IC50 | 1.78 nM | [1][4] |

| Serotonin Transporter (SERT) | [3H]-5-HT uptake inhibition (HEK293 cells expressing hSERT) | IC50 | 1.93 nM | [1][5] |

| 5-HT1A Receptor | [35S]-GTPγS binding (rat hippocampus) | EC50 | 1.20 nM | [5] |

| 5-HT1A Receptor | [35S]-GTPγS binding (rat hippocampus) | Emax | 85.11% (relative to 8-OH-DPAT) | [5] |

| 5-HT1A Receptor | Forskolin-stimulated cAMP formation inhibition | IC50 | ~23.9 nM | [1] |

| 5-HT6 Receptor | Functional Assays | Activity | Full Agonist | [2][3] |

Table 3: Activity at Sigma-1 Receptor

| Target | Activity | Evidence | Reference |

| Sigma-1 Receptor | Agonist | Molecular docking, radioligand binding, and functional experiments | [6] |

Downstream Signaling Pathways: Orchestrating Neuroplasticity

A significant component of this compound's mechanism of action involves the modulation of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal survival. The activation of the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (B549165) (mTOR) signaling pathways appears to be a central element in its rapid antidepressant effects.

The BDNF-mTOR Signaling Cascade

Studies have shown that this compound treatment leads to an upregulation of BDNF and phosphorylated mTOR (pmTOR) in the hippocampus and prefrontal cortex.[7] This activation is believed to promote synaptogenesis and reverse the synaptic deficits induced by chronic stress. The mTOR-specific inhibitor rapamycin has been shown to reverse the behavioral and protein expression changes induced by this compound, confirming the critical role of this pathway.[7]

Modulation of Neuronal Excitability in the Prefrontal Cortex

This compound has been shown to enhance the excitability of the medial prefrontal cortex (mPFC) through a novel mechanism of neural disinhibition.[2] This effect is primarily mediated by its partial agonist activity at 5-HT1A receptors located on GABAergic interneurons.

By activating these presynaptic 5-HT1A autoreceptors, this compound inhibits the firing of GABAergic neurons.[2] This reduction in GABA release disinhibits pyramidal neurons in the mPFC, leading to their increased excitability. This neurophysiological effect is believed to contribute to its rapid antidepressant action.[2]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor agonist properties that mediate the fast-onset antidepressant effect of this compound (YL-0919) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Astrocytes underlie a faster-onset antidepressant effect of this compound (YL-0919) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT6 Receptor-Related Mechanism for the Cognition-Enhancing Properties of this compound (YL-0919), A Novel Protential Antidepressant [actanp.hebeinu.edu.cn]

- 6. Frontiers | The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of this compound (YL-0919) in rodents [frontiersin.org]

- 7. Targeting prefrontal cortex GABAergic microcircuits for the treatment of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

YL-0919: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-0919, also known as hypidone hydrochloride, is a novel psychoactive compound with a multimodal mechanism of action, primarily targeting the serotonergic system. It has demonstrated significant potential as a fast-acting antidepressant and anxiolytic in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology and currently available toxicological information on YL-0919, with a focus on its mechanism of action, efficacy in animal models, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

YL-0919 is a novel drug candidate that has been identified as a dual 5-HT1A receptor partial agonist and a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] More recent research has also characterized it as a sigma-1 receptor agonist, contributing to its unique pharmacological profile.[3][4] These combined actions are thought to underlie its rapid-onset antidepressant and anxiolytic effects observed in various animal models, potentially offering a significant advantage over traditional antidepressants that have a delayed onset of action.[5][6] This document serves as an in-depth technical resource on the pharmacology and toxicology of YL-0919.

Pharmacology

Mechanism of Action

YL-0919's primary mechanism of action involves the modulation of the serotonergic system through two main targets:

-

Serotonin Transporter (SERT): YL-0919 acts as a potent inhibitor of SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[1]

-

5-HT1A Receptor: It functions as a partial agonist at the 5-HT1A receptor.[1][5] This interaction is crucial for its therapeutic effects, as demonstrated by the blockade of its antidepressant-like effects by the 5-HT1A receptor antagonist WAY-100635.[2]

-

Sigma-1 Receptor: YL-0919 has been identified as a selective sigma-1 receptor agonist.[4][7] This activity is believed to contribute to its neuroprotective and procognitive effects, potentially through the modulation of neuroplasticity.[3][4]

In Vitro Pharmacology

The in vitro pharmacological profile of YL-0919 has been characterized through various binding and functional assays.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| Serotonin Transporter (SERT) | 0.72 ± 0.10 nmol/L | Rat Cortical Tissue | [1] |

| 5-HT1A Receptor | 0.19 ± 0.02 nmol/L | Rat Cortical Tissue | [1] |

| Functional Activity | |||

| 5-HT Uptake Inhibition (IC50) | 1.93 ± 0.18 nmol/L | hSERT-transfected HEK293 cells | [1] |

| 1.78 ± 0.34 nmol/L | Rat Frontal Cortex | [1] | |

| 5-HT1A Receptor Agonism (EC50) | 1.20 ± 0.21 nmol/L | Rat Hippocampus ([35S]-GTPγS binding) | [1] |

| 5-HT1A Receptor Efficacy (Emax) | 85.11% ± 9.70% | Rat Hippocampus ([35S]-GTPγS binding) | [1] |

In Vivo Pharmacology: Preclinical Efficacy

YL-0919 has demonstrated robust antidepressant and anxiolytic-like effects in a variety of rodent and primate behavioral models.

| Behavioral Test | Species | Doses Tested | Key Findings | Reference |

| Antidepressant-like Effects | ||||

| Tail Suspension Test (TST) | Mice | 0.625 - 5.0 mg/kg, p.o. | Reduced immobility time. | [2] |

| Forced Swim Test (FST) | Mice, Rats | 1.25, 2.5, 5.0 mg/kg, p.o. | Reduced immobility time. | [2] |

| Chronic Unpredictable Stress (CUS) | Rats | 1.25, 2.5 mg/kg/day, p.o. | Reversed deficits in sucrose (B13894) preference and locomotor activity. | [1][2] |

| Learned Helplessness | Rats | 0.625, 1.25 mg/kg/day, p.o. | Decreased the number of escape failures. | [8] |

| Chronic Unpredictable Stress (CUS) | Monkeys | 1.2 mg/kg/day, i.g. | Faster onset of antidepressant effects compared to fluoxetine. | [9][10] |

| Anxiolytic-like Effects | ||||

| Elevated Plus-Maze (EPM) | Rats | 1.25, 2.5 mg/kg, p.o. | Increased time spent and entries into open arms. | [1] |

| Novelty-Suppressed Feeding Test (NSFT) | Rats | 1.25, 2.5 mg/kg, p.o. | Decreased latency to feed. | [1] |

| Vogel Conflict Test | Rats | Not specified | Exhibited anxiolytic effects. | [5] |

Pharmacokinetics

A sensitive and robust ultra HPLC-MS/MS method has been developed for the quantification of YL-0919 in human plasma, facilitating its pharmacokinetic evaluation in clinical studies.[11] While detailed pharmacokinetic parameters from preclinical studies are not extensively published in the reviewed literature, the compound has shown favorable exposure and a prolonged half-life following oral administration in rats.[8]

Signaling Pathways

The therapeutic effects of YL-0919 are mediated by its influence on intracellular signaling cascades that regulate neuroplasticity and neuronal survival. The Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways are key mediators of its action.[4][6]

Toxicology

Detailed quantitative toxicological data for YL-0919, such as LD50 values and findings from repeated-dose toxicity studies (NOAELs), are not extensively available in the public domain based on the conducted literature search. Preclinical studies have generally reported a favorable safety profile at therapeutically relevant doses, with one study noting that YL-0919 did not result in a marked inhibition of sexual function in rats, a common side effect of SSRIs.[5] However, a comprehensive toxicological profile, including genotoxicity and safety pharmacology data, is not yet publicly documented.

Key Experimental Protocols

In Vitro Assays

This assay measures the functional activation of G-protein coupled receptors.

-

Tissue Preparation: Rat hippocampal membranes are prepared and homogenized in a buffer.

-

Incubation: Membranes are incubated with [35S]-GTPγS, GDP, and varying concentrations of YL-0919 in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC50 and Emax values are calculated from concentration-response curves.

This assay quantifies the inhibition of serotonin reuptake.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT (hSERT) are cultured to confluence.

-

Assay Procedure:

-

Cells are washed and pre-incubated with assay buffer.

-

Varying concentrations of YL-0919 are added.

-

[3H]-Serotonin is added to initiate the uptake.

-

Uptake is terminated by washing with ice-cold buffer.

-

-

Detection: Intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from the concentration-inhibition curves.

In Vivo Behavioral Models

This model is used to induce depressive-like behaviors.

-

Stress Regimen: For 4-5 weeks, rats are subjected to a variable sequence of mild stressors, such as:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food and water deprivation

-

Damp bedding

-

Forced swimming in cold water

-

Reversal of light/dark cycle

-

-

Drug Administration: YL-0919 or vehicle is administered orally during the final 2-3 weeks of the stress period.

-

Behavioral Assessment: Depressive-like behaviors are assessed using tests like the Sucrose Preference Test (anhedonia) and the Open Field Test (locomotor activity).

This test assesses anxiety-like behavior.

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with 40-50 cm high walls for the closed arms.

-

Procedure:

-

The rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by a video camera.

-

-

Parameters Measured:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled.

-

-

Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

YL-0919 is a promising novel antidepressant and anxiolytic agent with a unique multimodal mechanism of action targeting SERT, 5-HT1A receptors, and sigma-1 receptors. Preclinical studies have consistently demonstrated its efficacy in rodent and primate models, often with a faster onset of action compared to traditional SSRIs. Its ability to modulate the BDNF-mTOR signaling pathway highlights its potential to induce neuroplastic changes that may underlie its therapeutic effects. While the publicly available toxicological data is limited, initial findings suggest a favorable safety profile at effective doses. Further research, particularly comprehensive toxicology and safety pharmacology studies, will be crucial for its continued clinical development. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development interested in YL-0919.

References

- 1. protocols.io [protocols.io]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. researchgate.net [researchgate.net]

- 4. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hypidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypidone hydrochloride, also identified by the developmental code YL-0919, is a novel investigational antidepressant agent with a multimodal serotonergic mechanism of action.[1] It is currently under development for the treatment of major depressive disorder.[2] This document provides a comprehensive technical overview of the synthesis, chemical properties, and pharmacological profile of this compound, designed to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a white to off-white solid powder.[1] Key physicochemical properties are summarized in the table below.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride | [2] |

| Synonyms | YL-0919, YL0919 | [2] |

| Molecular Formula | C₁₈H₂₃ClN₂O₂ | [2] |

| Molar Mass | 334.84 g/mol | [3] |

| CAS Number | 1339058-04-6 (hydrochloride salt) | [2] |

| Purity | ≥99% | [4] |

| Solubility | Soluble in DMSO (≥ 30 mg/mL) | [3] |

Synthesis of this compound

Synthesis Pathway

The synthesis of this compound likely proceeds through a multi-step pathway, commencing with commercially available starting materials. A plausible synthetic scheme is depicted below.

Caption: Plausible synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on general synthetic methodologies for similar chemical transformations and should be considered illustrative.

Step 1: Epoxidation of 1-benzyl-4-piperidone

-

To a stirred solution of 1-benzyl-4-piperidone and trimethylsulfoxonium iodide in a suitable aprotic solvent (e.g., DMSO or a mixture of toluene (B28343) and DMSO), a strong base such as sodium hydride or potassium tert-butoxide is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and the product, an epoxide intermediate, is extracted with an organic solvent.

Step 2: Nucleophilic Ring Opening

-

To a solution of the epoxide intermediate in an anhydrous polar aprotic solvent such as DMF, 2-hydroxypyridine (B17775) and a strong base (e.g., sodium hydride) are added. The mixture is heated to facilitate the reaction. After completion, the reaction is cooled, quenched, and the crude product (Hypidone free base) is extracted and purified, typically by column chromatography.

Step 3: Hydrochloride Salt Formation

-

The purified Hypidone free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Properties

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[5][6] Some evidence also points to its activity as a 5-HT₆ receptor agonist.[1] This multi-target profile is hypothesized to contribute to its antidepressant efficacy, potentially with a faster onset of action and an improved side-effect profile compared to traditional SSRIs.

Caption: Signaling pathways influenced by this compound.

In Vitro Pharmacological Data

The binding affinities and functional activities of this compound have been characterized in various in vitro assays.

| Target | Assay Type | Value (nM) | Reference(s) |

| 5-HT₁ₐ Receptor | Binding Affinity (Kᵢ) | 0.19 | [6] |

| Serotonin Transporter (SERT) | Binding Affinity (Kᵢ) | 0.72 | [6] |

| Norepinephrine Transporter (NET) | Binding Affinity (Kᵢ) | 650 | [6] |

| Dopamine Transporter (DAT) | Binding Affinity (Kᵢ) | 2652 | [6] |

| SERT | [³H]-5-HT Uptake Inhibition (IC₅₀) in rat synaptosomes | 1.78 | [6] |

| SERT | [³H]-5-HT Uptake Inhibition (IC₅₀) in HEK293 cells | 1.93 | [6] |

| 5-HT₁ₐ Receptor | cAMP Formation Inhibition (IC₅₀) | ~23.9 | [6] |

Experimental Methodologies

A variety of standard and specialized experimental protocols have been employed to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors and transporters.

-

General Protocol:

-

Prepare cell membrane homogenates from tissues or cells expressing the target of interest.

-

Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

-

Monoamine Uptake Assays

-

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

-

General Protocol:

-

Prepare synaptosomes from rat brain tissue or use HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Pre-incubate the synaptosomes or cells with various concentrations of this compound.

-

Initiate uptake by adding [³H]-serotonin.

-

Terminate the uptake after a short incubation period by rapid filtration and washing.

-

Measure the radioactivity retained by the synaptosomes or cells.

-

Determine the IC₅₀ value from the concentration-response curve.

-

In Vivo Behavioral Models

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening models for antidepressant activity in rodents. The duration of immobility is measured, with a reduction indicating a potential antidepressant effect.

-

Chronic Unpredictable Stress (CUS): This is a more translationally relevant model where animals are exposed to a series of mild, unpredictable stressors for several weeks to induce a depressive-like state. The efficacy of this compound is then assessed on various behavioral measures, such as anhedonia (sucrose preference test) and anxiety-like behaviors.[4]

This technical guide provides a summary of the available information on the synthesis and chemical properties of this compound. For more detailed experimental procedures and data, readers are encouraged to consult the primary scientific literature and patent filings.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. YL-0919 synthesis - chemicalbook [chemicalbook.com]

- 4. US8921563B2 - 1-[(4-hydroxypiperidin-4-yl)methyl]pyridin-2(1H)-one derivatives, preparation methods and uses thereof - Google Patents [patents.google.com]

- 5. Anti-PTSD Effects of this compound (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20140243529A1 - Process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]

Hypidone Hydrochloride: A Multifaceted 5-HT1A Partial Agonist for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (developmental code name YL-0919) is a novel, orally active small-molecule compound under investigation for the treatment of major depressive disorder and other neurological conditions.[1][2] It exhibits a complex pharmacological profile, acting primarily as a potent partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor and a selective serotonin reuptake inhibitor (SSRI).[3][4] Furthermore, emerging evidence suggests its activity as a 5-HT6 receptor full agonist and a sigma-1 receptor agonist, contributing to its unique therapeutic potential.[1][5][6][7][8][9] This technical guide provides a comprehensive overview of the core pharmacology of this compound with a focus on its 5-HT1A partial agonism, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Profile

This compound's primary mechanism of action involves a dual engagement of the serotonergic system. It demonstrates high affinity for the 5-HT1A receptor, where it acts as a partial agonist, and for the serotonin transporter (SERT), where it functions as a potent inhibitor.[10][11] This dual action is believed to contribute to a faster onset of antidepressant effects compared to traditional SSRIs.[7][12][13]

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at its primary targets have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor and Transporter Binding Affinities of this compound

| Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 0.19 | [10][11] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Cortical Membranes | 0.72 | [11] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Cortical Membranes | 650 | [11] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatal Membranes | 2652 | [11] |

Table 2: Functional Activity of this compound

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| [³H]-5-HT Uptake Inhibition | Rat Cerebral Cortical Synaptosomes | IC₅₀ | 1.78 | [10][11] |

| [³H]-5-HT Uptake Inhibition | HEK293 cells expressing hSERT | IC₅₀ | 1.93 | [10][11] |

| Forskolin-stimulated cAMP Formation | CHO cells expressing h5-HT₁ₐR | IC₅₀ | 23.9 | [10][11] |

5-HT1A Receptor Signaling Pathway

As a partial agonist, this compound modulates the signaling cascade downstream of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15][16] Additionally, the βγ-subunit of the G-protein can modulate other effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[17][18]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]8-OH-DPAT and a range of concentrations of this compound.

-

Equilibrium: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Protocol:

-

Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are prepared as described above.

-

Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Reaction: The binding of [³⁵S]GTPγS to G-proteins is initiated by the addition of the membranes and agonist.

-

Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values, indicating the potency and efficacy of the compound.

cAMP Formation Assay

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP, a key second messenger in the 5-HT1A receptor signaling pathway.

Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP formation is plotted to determine the IC₅₀ value.

Conclusion

This compound is a promising clinical candidate with a multifaceted mechanism of action centered on its partial agonism at the 5-HT1A receptor and potent inhibition of serotonin reuptake. Its unique pharmacological profile suggests the potential for a rapid-acting and effective treatment for major depressive disorder. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of this and similar compounds targeting the serotonergic system. Further investigation into its effects on 5-HT6 and sigma-1 receptors will continue to elucidate its full therapeutic potential.

References

- 1. New monoamine antidepressant, this compound (YL-0919), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypidone - Wikipedia [en.wikipedia.org]

- 3. Neurochemical and behavioural effects of this compound (YL-0919): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurochemical and behavioural effects of this compound (YL‐0919): a novel combined selective 5‐HT reuptake inhibitor and partial 5‐HT1A agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of this compound (YL-0919) in mice [frontiersin.org]

- 6. This compound (YL-0919), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Faster-Onset Antidepressant Effects of this compound (YL-0919) in Monkeys Subjected to Chronic Unpredictable Stress [frontiersin.org]

- 8. topigen.com [topigen.com]

- 9. Anti-PTSD Effects of this compound (YL-0919): A Novel Combined Selective 5-HT Reuptake Inhibitor/5-HT1A Receptor Partial Agonist/5-HT6 Receptor Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound [chembk.com]

- 12. The Faster-Onset Antidepressant Effects of this compound (YL-0919) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure [frontiersin.org]

- 14. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

The Sigma-1 Receptor Agonist YL-0919: A Technical Overview of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel drug candidate with demonstrated fast-onset antidepressant properties. A significant body of preclinical evidence indicates that its mechanism of action is, at least in part, mediated through its agonistic activity at the Sigma-1 receptor (S1R). This technical guide provides an in-depth analysis of the Sigma-1 receptor agonistic properties of YL-0919, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions, including signal transduction, neuronal plasticity, and cellular survival.[1][2] Its role in the pathophysiology of neuropsychiatric disorders has made it an attractive target for novel therapeutic agents. YL-0919 has emerged as a promising candidate that leverages this target to elicit rapid antidepressant effects.[1][2] In vivo studies have shown that the antidepressant activity of YL-0919 can be attenuated by the selective Sigma-1 receptor antagonist, BD-1047, further solidifying the role of this receptor in its mechanism of action.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for YL-0919's interaction with the Sigma-1 receptor and other relevant targets.

Table 1: Receptor Binding Affinity of YL-0919

| Target | Radioligand | Tissue/System | Ki (nmol/L) |

| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Not Specified | High Affinity |

| Serotonin Transporter (SERT) | Not Specified | Rat Frontal Cortex | 0.72 ± 0.10 |

| 5-HT1A Receptor | Not Specified | Rat Cortical Tissue | 0.19 ± 0.02 |

Note: While direct Ki values for YL-0919 at the Sigma-1 receptor were not explicitly found in the provided search results, multiple sources confirm its high affinity and selective agonist profile through radioligand binding assays.[1][2]

Table 2: Functional Activity of YL-0919

| Assay | Target | Tissue/System | Parameter | Value |

| [35S]-GTPγS Binding | 5-HT1A Receptor | Rat Hippocampus | EC50 | 1.20 ± 0.21 nmol/L |

| [35S]-GTPγS Binding | 5-HT1A Receptor | Rat Hippocampus | Emax | 85.11% ± 9.70% |

| 5-HT Uptake Inhibition | SERT | hSERT-transfected HEK293 cells | IC50 | 1.93 ± 0.18 nmol/L |

| 5-HT Uptake Inhibition | SERT | Rat Frontal Cortex Synaptosomes | IC50 | 1.78 ± 0.34 nmol/L |

| Forskolin-stimulated cAMP formation | 5-HT1A Receptor | PC12 cells expressing mouse 5-HT1A | IC50 | ~23.9 nM |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Sigma-1 receptor agonistic properties of YL-0919 are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki (inhibition constant) of YL-0919 for the Sigma-1 receptor.

-

General Protocol:

-

Membrane Preparation: Guinea pig liver membranes, which are rich in Sigma-1 receptors, are often used.[3] The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

-

Incubation: A constant concentration of a radiolabeled Sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (YL-0919).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of YL-0919 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Behavioral Models of Antidepressant Activity

These models are used to assess the antidepressant-like effects of compounds in rodents.

-

Objective: To evaluate the antidepressant-like effect of YL-0919 by measuring the duration of immobility in mice or rats placed in an inescapable cylinder of water.

-

Protocol:

-

Animals are individually placed in a transparent cylinder filled with water (23-25°C).

-

The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of a 6-minute session.[4]

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.

-

Protocol:

-

Mice are suspended by their tails from a horizontal bar using adhesive tape.

-

The duration of immobility is recorded over a 6-minute period.[5]

-

A reduction in immobility time suggests an antidepressant-like effect.

-

-

Objective: To induce a depressive-like state in rodents through prolonged exposure to a variety of mild and unpredictable stressors, and to evaluate the ability of YL-0919 to reverse these deficits.

-

Protocol:

-

Animals are subjected to a series of different stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for several weeks.[1]

-

Depressive-like behaviors, such as anhedonia (measured by the sucrose (B13894) preference test), are assessed.

-

Chronic administration of YL-0919 is evaluated for its ability to reverse the stress-induced behavioral deficits.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of YL-0919 and the workflows of key experimental procedures.

Caption: Proposed signaling pathway of YL-0919 via the Sigma-1 receptor.

Caption: Workflow for a radioligand binding assay.

References

- 1. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]

- 2. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lasa.co.uk [lasa.co.uk]

- 5. The Tail Suspension Test [jove.com]

- 6. Chronic Unpredictable Stress Protocol [bio-protocol.org]

An In-depth Technical Guide on the In Vitro Binding Affinity of Hypidone Hydrochloride to Serotonin Transporters

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Hypidone hydrochloride (also known as YL-0919) to the serotonin (B10506) transporter (SERT). The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Binding Affinity Data

This compound has demonstrated high affinity for the serotonin transporter in various in vitro assays. The compound's potency is summarized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These metrics are crucial for understanding the drug's primary mechanism of action as a serotonin reuptake inhibitor.

| Parameter | Value (nM) | Assay System | Reference |

| Ki | 0.72 | Rat Serotonin Transporter (SERT) | [1] |

| IC50 | 1.78 | [³H]-5-HT Uptake in Rat Cerebral Cortical Synaptosomes | [1] |

| IC50 | 1.93 | [³H]-5-HT Uptake in HEK293 Cells Stably Expressing hSERT | [1] |

Detailed Experimental Protocols

The binding affinity of this compound to the serotonin transporter is typically determined using radioligand binding assays. Below is a detailed methodology representative of the techniques used in the cited studies.

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) through a competitive radioligand binding assay.

Materials:

-

Test Compound: this compound (YL-0919).

-

Radioligand: A specific SERT radioligand, such as [³H]Citalopram or [³H]Paroxetine.

-

Membrane Preparation: Membranes from HEK293 cells stably transfected with the human serotonin transporter (hSERT) or synaptosomes from rat cerebral cortex.[1][2]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine) to determine non-specific binding.[3]

-

Scintillation Cocktail and Vials.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

HEK293 cells expressing hSERT are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer and centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The resulting membrane pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is performed in tubes or 96-well plates.

-

Each reaction tube contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Control tubes are prepared for total binding (only membrane and radioligand) and non-specific binding (membrane, radioligand, and a high concentration of a non-labeled SERT inhibitor).

-

The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Following incubation, the binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Diagram 1: Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Diagram 2: Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound.

References

A Comprehensive Technical Guide to the Preclinical Antidepressant Effects of YL-0919

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel investigational compound with a unique pharmacological profile that holds promise for the treatment of major depressive disorder (MDD).[1][2][3] It is characterized as a dual-action agent, functioning as both a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] Some studies also suggest it acts as a 5-HT6 receptor agonist and a sigma-1 receptor agonist.[6][7][8][9][10][11] This multi-target engagement is hypothesized to produce a more rapid onset of antidepressant effects and potentially a better side-effect profile compared to traditional SSRIs.[1][12][13][14] This whitepaper provides an in-depth overview of the preclinical studies that have explored the antidepressant properties of YL-0919, focusing on its pharmacological characteristics, efficacy in animal models, and underlying mechanisms of action.

Pharmacological Profile

The foundational pharmacology of YL-0919 has been established through a series of in vitro assays to determine its binding affinity and functional activity at key molecular targets.

Binding Affinity and Functional Activity

YL-0919 demonstrates high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor, with significantly lower affinity for other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] Functional assays confirm its potent inhibition of serotonin reuptake and its partial agonism at the 5-HT1A receptor.[2][3][4]

Table 1: In Vitro Binding Affinity and Functional Activity of YL-0919

| Target/Assay | Parameter | Value | Reference Compound | Reference Value |

| Binding Affinity | ||||

| Rat 5-HT Transporter (SERT) | Kᵢ (nmol/L) | 0.72 ± 0.10 | - | - |

| Rat 5-HT₁ₐ Receptor | Kᵢ (nmol/L) | 0.19 ± 0.02 | - | - |

| Functional Activity | ||||

| 5-HT Uptake Inhibition (hSERT-HEK293 cells) | IC₅₀ (nmol/L) | 1.93 ± 0.18 | Fluoxetine (B1211875) | 49.39 ± 2.04 |

| 5-HT Uptake Inhibition (rat frontal cortex) | IC₅₀ (nmol/L) | 1.78 ± 0.34 | Fluoxetine | 32.62 ± 2.74 |

| [³⁵S]-GTPγS Binding (rat hippocampus) | EC₅₀ (nmol/L) | 1.20 ± 0.21 | - | - |

| [³⁵S]-GTPγS Binding (rat hippocampus) | Eₘₐₓ (%) | 85.11 ± 9.70 | - | - |

| Forskolin-stimulated cAMP formation | IC₅₀ (nM) | - | - | - |

Data compiled from multiple preclinical studies.[2][4][15]

Preclinical Efficacy in Animal Models

The antidepressant-like and anxiolytic-like effects of YL-0919 have been demonstrated across various rodent models of depression and anxiety.

Acute Antidepressant-Like Effects

In standard screening tests for antidepressants, acute oral administration of YL-0919 has been shown to reduce immobility time in both the mouse and rat forced swim tests (FST) and the tail suspension test (TST).[2][3] These effects were observed at doses that did not significantly alter general locomotor activity, indicating a specific antidepressant-like action.[2][3] The effects in these models were blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming the role of this receptor in its mechanism of action.[2][3]

Table 2: Effects of Acute YL-0919 Administration in Behavioral Despair Models

| Animal Model | Test | Dose (mg/kg, p.o.) | Outcome |

| Mice | Tail Suspension Test | 1.25, 2.5, 5 | Significant reduction in immobility time |

| Mice & Rats | Forced Swim Test | 1.25, 2.5, 5 | Significant reduction in immobility time |

Data from Chen et al., 2013.[2]

Efficacy in Chronic Stress Models

The chronic unpredictable stress (CUS) model is a well-validated paradigm that mimics the etiological factors and symptomatology of human depression.[4] Chronic treatment with YL-0919 has been shown to reverse the depressive-like behaviors induced by CUS in rats.[2][4][5]

Table 3: Effects of Chronic YL-0919 Treatment in the Chronic Unpredictable Stress (CUS) Rat Model

| Behavioral/Physiological Parameter | Doses of YL-0919 (mg/kg) | Effect | Positive Control (Fluoxetine, 10 mg/kg) |

| Sucrose (B13894) Preference Test (SPT) | 1.25, 2.5 | Significantly increased sucrose preference[4] | Significant increase[4] |

| Open Field Test (OFT) | 1.25, 2.5 | Significantly increased crossings and rearings[4] | Significant increase |

| Novelty-Suppressed Feeding Test (NSFT) | 1.25, 2.5 | Significantly decreased latency to feed[4][13] | Significant decrease[4] |

| Serum Adrenocorticotropic Hormone (ACTH) | 1.25, 2.5 | Significantly reduced levels[4] | Significant reduction[4] |

| Serum Corticosterone (B1669441) | 1.25, 2.5 | Significantly reduced levels[4] | Significant reduction[4] |

Data compiled from Ran et al., 2018.[4]

Furthermore, studies in a CUS model using cynomolgus monkeys have demonstrated that YL-0919 has a faster onset of antidepressant action (9 days) compared to fluoxetine (17 days).[12][16]

Mechanism of Action

The antidepressant effects of YL-0919 are believed to stem from its dual action on the serotonin system, which leads to the normalization of stress-related neuroendocrine and neuroplasticity changes.

Dual Serotonergic Action

The combination of SERT inhibition and 5-HT1A partial agonism is thought to produce a synergistic effect. SERT blockade increases synaptic serotonin levels, while 5-HT1A agonism may reduce the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN) and enhance postsynaptic signaling, potentially leading to a more rapid therapeutic response and fewer side effects than SSRIs alone.[1][6]

Caption: Dual mechanism of YL-0919 targeting SERT and 5-HT1A receptors.

Normalization of the HPA Axis

Chronic stress leads to hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key feature of depression.[4] Preclinical studies show that chronic YL-0919 treatment normalizes the elevated serum levels of ACTH and corticosterone in CUS rats, indicating a modulatory effect on the HPA axis.[4][5]

Intracellular Signaling Pathways and Neuroplasticity

YL-0919 has been shown to modulate key intracellular signaling pathways involved in neuroplasticity and cell survival, which are often impaired in depression.

-

cAMP/pCREB/BDNF Pathway: Treatment with YL-0919 in CUS-exposed rats significantly enhances the levels of cyclic AMP (cAMP), phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[4][5] BDNF is crucial for neuronal survival, growth, and synaptic plasticity.

-

mTOR Signaling Pathway: YL-0919 has been found to produce a fast-onset reversal of behavioral and synaptic deficits caused by chronic stress, an effect mediated by the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13][14] YL-0919 treatment increases the expression of synaptic proteins like synapsin I and PSD95, and these effects are blocked by the mTOR inhibitor rapamycin.[13][14]

-

Disinhibition in Medial Prefrontal Cortex (mPFC): YL-0919 enhances the excitability of the mPFC by inhibiting GABAergic interneurons via 5-HT1A receptor activation.[6] This "disinhibition" mechanism increases the activity of pyramidal neurons, which may contribute to its rapid antidepressant effects.[6][17]

Caption: Key signaling pathways modulated by YL-0919.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of YL-0919.

In Vitro Assays

-

Receptor Binding Assays: Competitive binding assays were performed using rat cortical tissue membranes.[2] To assess affinity for the 5-HT1A receptor, [³H]WAY-100635 was used as the radioligand with 8-OH-DPAT as the non-specific ligand.[2] Affinity for SERT was determined using [³H]citalopram as the radioligand. Radioactivity was measured by liquid scintillation counting to determine the inhibition constant (Kᵢ).[2]

-

5-HT Uptake Inhibition Assay: The potency of YL-0919 to inhibit serotonin reuptake was measured in both rat cortical synaptosomes and HEK293 cells stably expressing the human serotonin transporter (hSERT).[2][3] Tissues or cells were incubated with [³H]5-HT and varying concentrations of YL-0919. The amount of radioactivity taken up by the synaptosomes or cells was quantified to calculate the half-maximal inhibitory concentration (IC₅₀).[2][15]

-

[³⁵S]-GTPγS Binding Assay: This functional assay was used to determine the agonist properties of YL-0919 at the 5-HT1A receptor in rat hippocampal membranes. The binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, is proportional to G-protein activation following receptor agonism. The potency (EC₅₀) and efficacy (Eₘₐₓ) of YL-0919 were determined by measuring the stimulated binding of [³⁵S]-GTPγS.[4]

Animal Models and Behavioral Tests

-

Animals: Studies typically utilized male Sprague-Dawley (SD) rats or Kunming (KM) mice. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except during specific testing protocols.

-

Chronic Unpredictable Stress (CUS) Protocol: This protocol involves exposing rodents to a series of mild, unpredictable stressors over several weeks (e.g., 5 weeks) to induce a depressive-like state.[4] Stressors included food and water deprivation, cage tilt, soiled cage, predator sounds, and alterations in the light/dark cycle.[2] Drug administration (YL-0919 or a positive control like fluoxetine) typically began after an initial stress period (e.g., 2-3 weeks) and continued alongside the stress regimen until the end of the study.[13]

Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

-

Forced Swim Test (FST): Rodents were placed individually in a cylinder of water from which they could not escape.[18][19] The test typically lasted for 6 minutes, and the duration of immobility (floating passively) was recorded during the final 4 minutes.[20] A decrease in immobility time is indicative of an antidepressant-like effect.[18][21]

-

Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[13] Animals were presented with two bottles, one containing water and the other a sucrose solution. The preference for sucrose was calculated as the ratio of sucrose solution consumed to the total fluid intake. A reversal of stress-induced reduction in sucrose preference indicates an antidepressant effect.[4][13]

-

Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety- and depression-related behavior.[4][13] Food-deprived animals were placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating was measured. A shorter latency to feed suggests anxiolytic and antidepressant effects.[2][4]

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of YL-0919 as a novel antidepressant. Its dual mechanism of action, involving both serotonin reuptake inhibition and 5-HT1A receptor partial agonism, translates into significant efficacy in animal models of depression.[2][3][4] Notably, YL-0919 demonstrates the ability to reverse the behavioral, neuroendocrine, and neuroplastic deficits induced by chronic stress, with evidence suggesting a faster onset of action than traditional SSRIs.[12][13][14] The modulation of key signaling pathways, including the cAMP/pCREB/BDNF and mTOR pathways, provides a molecular basis for its therapeutic effects.[4][13][14] These promising preclinical findings warrant further investigation in clinical trials to establish the efficacy and safety of YL-0919 in patients with major depressive disorder.

References

- 1. Neurochemical and behavioural effects of this compound (YL-0919): a novel combined selective 5-HT reuptake inhibitor and partial 5-HT1A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-Like Activity of YL-0919: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist | PLOS One [journals.plos.org]

- 3. Antidepressant-like activity of YL-0919: a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YL-0919, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. YL-0919, a dual 5-HT1A partial agonist and SSRI, produces antidepressant- and anxiolytic-like effects in rats subjected to chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New monoamine antidepressant, this compound (YL-0919), enhances the excitability of medial prefrontal cortex in mice via a neural disinhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of 5-HTergic neuron activation in the rapid antidepressant-like effects of this compound (YL-0919) in mice [frontiersin.org]

- 8. The astrocytic sigma-1 receptor constitutes in the fast antidepressant action of this compound (YL-0919) in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antidepressant Drugs | The faster-onset antidepressant effects of this compound (YL-0919) | springermedicine.com [springermedicine.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound (YL-0919), a Sigma-1 Receptor Agonist, Improves Attention by Increasing BDNF in mPFC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Faster-Onset Antidepressant Effects of this compound (YL-0919) in Monkeys Subjected to Chronic Unpredictable Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (YL-0919) Produces a Fast-Onset Reversal of the Behavioral and Synaptic Deficits Caused by Chronic Stress Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. The Faster-Onset Antidepressant Effects of this compound (YL-0919) in Monkeys Subjected to Chronic Unpredictable Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 21. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Data Overview of Hypidone Hydrochloride (YL-0919)

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data from early-phase clinical trials for Hypidone hydrochloride (YL-0919) is limited. A Phase II clinical trial (NCT03404466) to evaluate the safety and efficacy of this compound tablets in patients with Major Depressive Disorder (MDD) is registered, but results have not been publicly disclosed. This guide, therefore, provides a comprehensive overview of the available preclinical data from in vitro and in vivo animal studies.

Introduction

This compound (YL-0919) is a novel investigational drug with a multi-target pharmacological profile being developed for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions. Preclinical studies suggest that YL-0919 may offer a rapid onset of antidepressant effects compared to traditional selective serotonin (B10506) reuptake inhibitors (SSRIs). This document summarizes the key preclinical findings related to its mechanism of action, efficacy in animal models, and associated signaling pathways.

It is important to note that a 2013 publication characterizing YL-0919 as a selective serotonin reuptake inhibitor and 5-HT1A receptor agonist was later retracted due to the authors no longer having confidence in the reliability of the results concerning its selectivity. Subsequent research has further elucidated its complex pharmacology.

Mechanism of Action

Preclinical evidence suggests that this compound's antidepressant and anxiolytic-like effects stem from its engagement with multiple targets within the central nervous system. Its proposed mechanisms of action include:

-

Selective Serotonin Reuptake Inhibition (SSRI): Like conventional antidepressants, YL-0919 is believed to inhibit the reuptake of serotonin, thereby increasing its extracellular levels in the synapse.

-

5-HT1A Receptor Partial Agonism: YL-0919 acts as a partial agonist at the 5-HT1A receptor, a mechanism that may contribute to its anxiolytic properties and potentially faster onset of action.

-

5-HT6 Receptor Agonism: The compound also demonstrates agonist activity at the 5-HT6 receptor, which is implicated in cognitive function.

-

Sigma-1 Receptor Agonism: YL-0919 is also a selective agonist of the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates various signaling pathways and is involved in neuroprotection and synaptic plasticity.

Preclinical Efficacy in Animal Models

This compound has demonstrated antidepressant-like, anxiolytic-like, and pro-cognitive effects in various rodent and non-human primate models of depression and post-traumatic stress disorder (PTSD).

The antidepressant-like properties of YL-0919 have been evaluated using several behavioral despair and anhedonia models.

Table 1: Summary of Antidepressant-Like Effects of this compound in Rodent Models

| Animal Model | Test | Species | Dose Range (mg/kg, i.g.) | Key Findings | Reference |

| Chronic Unpredictable Stress (CUS) | Sucrose (B13894) Preference Test (SPT) | Rat | 2.5 | Rapid improvement in sucrose preference scores. | [1] |

| Chronic Unpredictable Stress (CUS) | Forced Swim Test (FST) | Rat | 2.5 | Decreased immobility time after 5 days of treatment. | [1] |

| Chronic Unpredictable Stress (CUS) | Novelty-Suppressed Feeding Test (NSFT) | Rat | 2.5 | Decreased latency to feed after 10 days of treatment. | [1] |

| Normal Mice | Tail Suspension Test (TST) | Mouse | 0.625 - 2.5 | Significant reduction in immobility time. | [2] |

| Normal Mice | Forced Swim Test (FST) | Mouse | 0.625 - 2.5 | Significant reduction in immobility time. | [2] |

YL-0919 has also been investigated for its potential in treating PTSD-like behaviors in animal models.

Table 2: Efficacy of this compound in a Rat Model of PTSD

| Animal Model | Test | Species | Dose (mg/kg, i.g.) | Key Findings | Reference |

| Time-Dependent Sensitization (TDS) | Contextual Fear Conditioning | Rat | 1.25, 2.5 | Significant reduction in freezing time. | [3] |

| Time-Dependent Sensitization (TDS) | Novel Object Recognition Test (NORT) | Rat | 1.25, 2.5 | Reversal of decreased recognition index. | [3] |

| Time-Dependent Sensitization (TDS) | Y-Maze Test | Rat | 1.25, 2.5 | Increased percentage of spontaneous alternations. | [3] |

A study in cynomolgus monkeys subjected to chronic unpredictable stress demonstrated the rapid-onset antidepressant effects of YL-0919.

Table 3: Antidepressant-Like Effects of this compound in Cynomolgus Monkeys

| Animal Model | Behavioral Measures | Species | Dose (mg/kg, i.g.) | Onset of Action | Key Findings | Reference |

| Chronic Unpredictable Stress (CUS) | Huddling, self-clasping, locomotion, exploration | Cynomolgus Monkey | 1.2 | 9 days | Markedly reversed depression-like behaviors. | [1][4] |

Signaling Pathways

Preclinical studies indicate that the therapeutic effects of this compound are associated with the modulation of key intracellular signaling pathways involved in neuroplasticity and cell survival. The Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway appear to be central to its mechanism.

YL-0919 has been shown to activate the BDNF-mTOR signaling cascade in the prefrontal cortex and hippocampus of rodents.[5][6] This activation leads to increased synaptogenesis and dendritic complexity.

Experimental Protocols

The following are summaries of the methodologies for key preclinical experiments cited in this guide.

The CUS model is a widely used paradigm to induce depressive-like behaviors in rodents.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Procedure: Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks. Stressors may include:

-

Food and water deprivation

-

Cage tilt

-

Reversed light/dark cycle

-

Forced swimming in cold water

-

Stroboscopic illumination

-

White noise

-

-

Behavioral Assessment: Depressive-like behaviors such as anhedonia (measured by the Sucrose Preference Test), behavioral despair (measured by the Forced Swim Test), and anxiety (measured by the Open Field Test) are assessed.[7]

-

Drug Administration: YL-0919 or a comparator drug is typically administered orally (i.g.) during the final weeks of the stress regimen.

The FST is a behavioral despair test used to screen for antidepressant efficacy.[8]

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice or rats are placed in the water tank for a 6-minute session.[9] The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

The TST is another widely used behavioral despair test, primarily in mice.

-

Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period.[2] The duration of immobility is recorded.

-

Interpretation: A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

Western blotting is used to quantify the expression levels of specific proteins, such as BDNF and phosphorylated mTOR.

-

Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is dissected and homogenized in a lysis buffer.

-

Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-phospho-mTOR) and then with secondary antibodies conjugated to an enzyme.

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression levels.[10][11]

Conclusion

References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 2. The Tail Suspension Test [jove.com]

- 3. Tail suspension test - Wikipedia [en.wikipedia.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioural despair test - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. BDNF Activates mTOR to Regulate GluR1 Expression Required for Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Profile of Hypidone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypidone hydrochloride (YL-0919) is a novel psychoactive compound under investigation for the treatment of major depressive disorder.[1] It exhibits a multimodal mechanism of action, primarily targeting the serotonin (B10506) system.[2] Preclinical studies have demonstrated its potential for rapid-onset antidepressant and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the neurochemical profile of this compound, including its receptor binding affinities, functional activities, and impact on downstream signaling pathways. The information presented is intended to support further research and drug development efforts.

Quantitative Neurochemical Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with its primary molecular targets.

Table 1: Receptor and Transporter Binding Affinities

This table presents the equilibrium dissociation constants (Ki) for this compound at various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

| Target | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| 5-HT₁ₐ Receptor | - | Rat | 0.19 | [5] |

| Serotonin Transporter (SERT) | - | Rat | 0.72 | [5] |

| Norepinephrine (B1679862) Transporter (NET) | [³H]nisoxetine | Rat | 650 | [5] |

| Dopamine (B1211576) Transporter (DAT) | [³H]win35428 | Rat | 2652 | [5] |

Table 2: Functional Activity

This table outlines the half-maximal inhibitory concentration (IC₅₀) and other functional parameters of this compound, indicating its potency in modulating the activity of its targets.

| Assay | Cell/Tissue Type | Parameter | Value (nM) | Reference |

| [³H]-5-HT Uptake Inhibition | Rat cerebral cortical synaptosomes | IC₅₀ | 1.78 | [5] |

| [³H]-5-HT Uptake Inhibition | HEK293 cells expressing hSERT | IC₅₀ | 1.93 | [5] |

| Forskolin-Stimulated cAMP Formation | - | IC₅₀ | ~23.9 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assays

These assays determine the affinity of this compound for specific receptors and transporters.

a) 5-HT₁ₐ Receptor, NET, and DAT Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₁ₐ receptor, norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Methodology:

-

Tissue Preparation: Membranes from appropriate rat brain regions expressing the target receptors/transporters are prepared.

-

Incubation: The membranes are incubated with a specific radioligand ([³H]nisoxetine for NET and [³H]win35428 for DAT) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC₅₀ values obtained from competitive binding curves.[5]

-

[³H]-5-HT Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

-

Methodology:

-

Preparation: Rat cerebral cortical synaptosomes or HEK293 cells stably expressing the human serotonin transporter (hSERT) are used.[5]

-

Incubation: The synaptosomes or cells are incubated with varying concentrations of this compound.

-

Uptake Initiation: [³H]-5-HT is added to initiate the uptake process.

-

Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Detection: The amount of [³H]-5-HT taken up by the synaptosomes or cells is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of [³H]-5-HT uptake, is determined.[5]

-

[³⁵S]-GTPγS Binding Assay

This functional assay assesses the agonist properties of this compound at G-protein coupled receptors (GPCRs), such as the 5-HT₁ₐ receptor. Agonist binding to a GPCR stimulates the binding of [³⁵S]-GTPγS to the Gα subunit.

-

Objective: To characterize the functional activity of this compound at the 5-HT₁ₐ receptor.

-

Methodology:

-

Membrane Preparation: Membranes from rat hippocampus, which are rich in 5-HT₁ₐ receptors, are prepared.[6]

-

Incubation: The membranes are incubated with a fixed concentration of [³⁵S]-GTPγS, GDP, and varying concentrations of this compound.[6][7]

-

Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.[7]

-

Detection: The amount of [³⁵S]-GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating [³⁵S]-GTPγS binding, often in comparison to a known full agonist.[6]

-

cAMP Formation Assay

This assay measures the effect of this compound on the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose synthesis is often modulated by GPCRs. The 5-HT₁ₐ receptor is a Gi/o-coupled receptor, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP formation.

-

Objective: To determine the effect of this compound on intracellular cAMP levels.

-

Methodology:

-

Cell Culture: A suitable cell line expressing the 5-HT₁ₐ receptor is used.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.[5]

-

Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.[5]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

-

Data Analysis: The IC₅₀ value for the inhibition of forskolin-stimulated cAMP formation is calculated.[5]

-

Visualizations: Signaling Pathways and Experimental Workflows